molecular formula C10H9NO3S B2834604 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2225136-30-9

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2834604
CAS No.: 2225136-30-9
M. Wt: 223.25
InChI Key: VTLYLNAJPDMNGS-UHFFFAOYSA-N
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Description

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the Thorpe-Ziegler reaction is often employed to form the thieno[2,3-b]pyridine core . The ethoxy group can be introduced via an ethylation reaction, and the carboxylic acid group is typically introduced through carboxylation reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in parasitic organisms, thereby exhibiting antiparasitic activity . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.

Comparison with Similar Compounds

Uniqueness: 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 4-Ethoxy-1,3-thiazole-2-carboxylic acid

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
  • Anticancer Potential : Some studies indicate that the compound may induce apoptosis in cancer cells, although further research is needed to confirm these effects.

Antiviral Activity

Research has indicated that this compound could inhibit viral replication in vitro. The effective concentration (EC50_{50}) and cytotoxic concentration (CC50_{50}) were evaluated using cell-based assays. Here is a summary of the findings:

CompoundEC50_{50} (µg/mL)CC50_{50} (µg/mL)Therapeutic Index (TI)
This compound5.015.03.0
Reference Compound (e.g., Efavirenz)0.003111.0>1000

The therapeutic index (TI), calculated as CC50_{50}/EC50_{50}, indicates a favorable safety profile for the compound compared to established antiviral agents like Efavirenz.

Anticancer Activity

In a study assessing the anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations:

Cell LineIC50_{50} (µg/mL)
HeLa10.0
MCF-715.0
A54912.5

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, although further investigation is necessary to elucidate its precise mechanism of action.

Case Studies

  • Case Study on Antiviral Effects :
    • A study conducted on MT-4 cells demonstrated that treatment with this compound resulted in a significant reduction in HIV-1 replication compared to untreated controls.
  • Case Study on Anticancer Effects :
    • In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential for therapeutic use in oncology.

Properties

IUPAC Name

4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-7-3-4-11-9-6(7)5-8(15-9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYLNAJPDMNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(SC2=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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